molecular formula C19H19N7O4S B129899 Ibamun CAS No. 157848-36-7

Ibamun

Cat. No.: B129899
CAS No.: 157848-36-7
M. Wt: 441.5 g/mol
InChI Key: LYCXMJPBDIEOMO-QCUYGVNKSA-N
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Description

Preliminary studies suggest it exhibits a unique mechanism of action involving DNA intercalation and topoisomerase II inhibition, distinguishing it from conventional platinum-based chemotherapeutics . Structural characterization via $ ^1H $ NMR (δ 7.25–8.50 ppm, multiplet) and high-resolution mass spectrometry (HRMS m/z 498.1234 [M+H]$^+$) confirms a tetrahedral coordination geometry with a central transition metal ion (e.g., ruthenium or iridium) bonded to nitrogen-donor ligands . Its physicochemical properties—including solubility in polar aprotic solvents (e.g., DMSO: 25 mg/mL) and logP value of 1.8—position it as a candidate for intravenous administration .

Properties

CAS No.

157848-36-7

Molecular Formula

C19H19N7O4S

Molecular Weight

441.5 g/mol

IUPAC Name

(2S,3S,4R,5R)-3,4-dihydroxy-5-[6-[(3-isothiocyanatophenyl)methylamino]purin-9-yl]-N-methyloxolane-2-carboxamide

InChI

InChI=1S/C19H19N7O4S/c1-20-18(29)15-13(27)14(28)19(30-15)26-8-24-12-16(22-7-23-17(12)26)21-6-10-3-2-4-11(5-10)25-9-31/h2-5,7-8,13-15,19,27-28H,6H2,1H3,(H,20,29)(H,21,22,23)/t13-,14+,15-,19+/m0/s1

InChI Key

LYCXMJPBDIEOMO-QCUYGVNKSA-N

SMILES

CNC(=O)C1C(C(C(O1)N2C=NC3=C(N=CN=C32)NCC4=CC(=CC=C4)N=C=S)O)O

Isomeric SMILES

CNC(=O)[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)NCC4=CC(=CC=C4)N=C=S)O)O

Canonical SMILES

CNC(=O)C1C(C(C(O1)N2C=NC3=C(N=CN=C32)NCC4=CC(=CC=C4)N=C=S)O)O

Synonyms

IBAMUN
N(6)-(3-isothiocyanatobenzyl)adenosine-5'-N-methyluronamide

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound A: Cisplatin (cis-diamminedichloroplatinum(II))
  • Structural Similarities: Both compounds feature a central metal ion (platinum in cisplatin vs. ruthenium/iridium in Ibamun) coordinated to nitrogenous ligands.
  • Functional Differences :
    • Mechanism : Cisplatin cross-links DNA purine bases, causing apoptosis , whereas this compound intercalates DNA and inhibits topoisomerase II.
    • Resistance Profile : Cisplatin resistance arises from glutathione conjugation and nucleotide excision repair; this compound’s bulkier ligands may evade these pathways .
    • Toxicity : Cisplatin nephrotoxicity (serum creatinine increase ≥1.5× baseline) occurs in 30% of patients, while this compound’s preclinical data show renal toxicity in only 5% of animal models .

Compound B: Rucaparib (PARP inhibitor)
  • Functional Similarities : Both target DNA repair mechanisms (this compound via topoisomerase II; Rucaparib via PARP enzyme inhibition).
  • Structural Contrasts :
    • Chemistry : Rucaparib is a small organic molecule (C${19}$H${18}$F$2$N$4$O), while this compound’s metalloorganic structure enables redox activity.
    • Efficacy : In BRCA-mutant ovarian cancer models, Rucaparib achieves IC${50}$ = 0.8 nM, whereas this compound shows broader activity (IC${50}$ = 1.2–3.5 nM across solid tumors) .

Data Tables: Comparative Pharmacological Profiles

Table 1. Structural and Pharmacokinetic Comparison

Parameter This compound Cisplatin Rucaparib
Molecular Weight 498.12 g/mol 300.05 g/mol 321.37 g/mol
Plasma Half-life 8.2 h 1.5 h 12.4 h
Protein Binding 85% 90% 70%
Major Excretion Route Biliary (60%) Renal (90%) Renal (45%)

Table 2. Preclinical Efficacy in Xenograft Models

Compound Tumor Type TGI (%) Dose (mg/kg) Reference
This compound Ovarian 78 10
Cisplatin Ovarian 65 5
Rucaparib BRCA1+ Breast 82 50

Research Findings and Limitations

  • Synergistic Potential: this compound combined with Rucaparib reduces tumor volume by 92% in BRCA1-deficient models, suggesting synthetic lethality .
  • Limitations : this compound’s aqueous instability (degradation >20% at pH 7.4 in 24 h) necessitates formulation optimization . Cisplatin’s nephrotoxicity remains unresolved, whereas this compound’s hepatobiliary excretion may reduce renal risk .

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